molecular formula C13H7ClF2O2 B6399767 5-Chloro-3-(2,4-difluorophenyl)benzoic acid CAS No. 1261964-18-4

5-Chloro-3-(2,4-difluorophenyl)benzoic acid

Cat. No.: B6399767
CAS No.: 1261964-18-4
M. Wt: 268.64 g/mol
InChI Key: LTUNCSRUDFFQLZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,4-difluorophenyl)benzoic acid is a halogenated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a chlorine atom at position 5 and a 2,4-difluorophenyl group at position 2. Its molecular formula is C₁₃H₇ClF₂O₂, with a molecular weight of 276.65 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the preparation of antimicrobial quinolone derivatives and other bioactive molecules . Its structural features, including electron-withdrawing fluorine and chlorine substituents, enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable in medicinal chemistry .

Properties

IUPAC Name

3-chloro-5-(2,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-4-7(3-8(5-9)13(17)18)11-2-1-10(15)6-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNCSRUDFFQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689598
Record name 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-18-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-2′,4′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,4-difluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the nitration of commercially available 4-chloro-3,5-difluorobenzonitrile, followed by selective reduction, diazotization, and chlorination . These steps are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,4-difluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, nitrating agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoic acid derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-Chloro-3-(2,4-difluorophenyl)benzoic acid serves as a crucial building block in the synthesis of various organic molecules. Its unique chemical structure allows it to participate in diverse synthetic methodologies, enhancing the development of new compounds and materials.

Synthetic Routes
Common synthetic methods include:

  • Suzuki-Miyaura Coupling Reaction : Utilizes palladium catalysts to form carbon-carbon bonds under mild conditions.
  • Nitration and Reduction : Involves nitrating 4-chloro-3,5-difluorobenzonitrile followed by selective reduction and chlorination.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin.

Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida albicans. Studies report an MIC of approximately 0.31 μg/mL for certain analogs related to this compound, indicating strong potential as an antifungal agent.

Anticancer Research
Preliminary investigations suggest that this compound may induce apoptosis in various cancer cell lines, modulating cellular pathways critical for cancer progression.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the formulation of specialty chemicals and agrochemicals. Its properties make it suitable for developing new materials and formulations across different sectors.

Activity TypeTarget OrganismsMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus< 1Comparable to ampicillin
AntimicrobialEnterococcus faecalis< 1Effective against vancomycin-resistant strains
AntifungalCandida albicans0.31Strong activity compared to fluconazole
AnticancerVarious cancer cell linesN/AInduces apoptosis; modulates cellular pathways

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 μg/mL, suggesting its potential as a candidate for developing new antibacterial agents.

Case Study 2: Antifungal Activity Against Candida albicans

This study focused on the antifungal activity of the compound, revealing that it inhibited the growth of Candida albicans effectively. Additionally, it demonstrated synergistic effects when combined with other antifungal agents, enhancing treatment efficacy for fungal infections.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,4-difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 5-chloro-3-(2,4-difluorophenyl)benzoic acid, differing in substituent patterns, halogenation, or functional groups:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
5-Chloro-2,4-difluorobenzoic acid Cl at C5; F at C2, C4; no aryl substituent C₇H₃ClF₂O₂ Similar halogenation pattern; used in agrochemicals. Higher solubility in polar solvents .
5-Bromo-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid (27) Br at C5; dichlorophenyl-acryloyl group C₁₆H₉BrCl₂O₄ Antimicrobial activity (IC₅₀: 0.8 µM against S. aureus); lower yield (48%) .
3-(4-Chloro-3-fluorophenyl)benzoic acid Cl at C4; F at C3 on phenyl ring C₁₃H₈ClFO₂ Intermediate for anti-inflammatory agents; reduced steric hindrance compared to 2,4-difluoro derivatives .
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid Cl at C5; 3,5-dichlorophenyl group C₁₃H₇Cl₃O₂ Higher lipophilicity (logP: 4.2); used in antifungal coatings .
5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid F at C2; COOMe at C4 on phenyl ring C₁₅H₁₀ClFO₄ Enhanced metabolic stability; preclinical candidate for kinase inhibition .

Key Findings from Comparative Studies:

Bioactivity: The 2,4-difluorophenyl substituent in this compound enhances binding to bacterial DNA gyrase compared to mono-fluorinated analogues (e.g., 3-(4-fluorophenyl) derivatives), as observed in quinolone antibiotic synthesis . Brominated analogues (e.g., compound 27) exhibit superior antimicrobial potency but suffer from lower synthetic yields (41–57%) due to steric challenges in acryloylation reactions .

Physicochemical Properties: Lipophilicity: The 3,5-dichlorophenyl variant (logP: 4.2) demonstrates higher membrane permeability than the 2,4-difluoro derivative (logP: 3.1), favoring its use in topical applications . Solubility: Carboxylic acid derivatives with electron-withdrawing groups (e.g., –COOMe in 5-chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid) exhibit improved aqueous solubility (23 mg/mL) compared to non-polar analogues (<5 mg/mL) .

Synthetic Accessibility :

  • This compound is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, achieving yields >70% under optimized conditions .
  • In contrast, triazole-thione derivatives (e.g., compounds 7–9 in ) require multistep sequences involving hydrazinecarbothioamide intermediates, resulting in lower overall yields (45–55%) .

Notes

  • Safety : 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is classified as harmful upon inhalation or skin contact, requiring stringent handling protocols .

Biological Activity

5-Chloro-3-(2,4-difluorophenyl)benzoic acid is an organic compound notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound belongs to the class of benzoic acids and is characterized by the presence of chlorine and fluorine substituents on its aromatic ring, which influence its chemical behavior and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of Gram-positive bacteria and certain mycobacterial strains. For instance, in vitro tests indicated that it exhibits significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and rifampicin .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In particular, it demonstrated effective inhibition against Candida albicans, a common fungal pathogen. Studies reported an MIC of approximately 0.31 μg/mL for certain analogs related to this compound, indicating strong antifungal potential . Additionally, its derivatives have shown enhanced activity against various fungal strains, outperforming conventional antifungal agents in some assays .

Anticancer Effects

This compound has been investigated for its anticancer properties as well. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific cellular pathways. The compound's ability to interact with cellular receptors and enzymes suggests a multifaceted approach to inhibiting tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can lead to the modulation of enzymatic activities and receptor functions, ultimately affecting cellular processes such as proliferation and apoptosis. The exact mechanisms remain an area of active research, with ongoing studies aimed at elucidating these pathways more clearly.

Biological Activity Overview Table

Activity Type Target Organisms MIC (μg/mL) Notes
AntimicrobialStaphylococcus aureus< 1Comparable to ampicillin
AntimicrobialEnterococcus faecalis< 1Effective against vancomycin-resistant strains
AntifungalCandida albicans0.31Strong activity compared to fluconazole
AnticancerVarious cancer cell linesN/AInduces apoptosis; modulates cellular pathways

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of this compound, researchers tested its effectiveness against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 μg/mL, suggesting that this compound could serve as a potential candidate for developing new antibacterial agents .

Case Study 2: Antifungal Activity Against Candida albicans

A study focusing on the antifungal activity of this compound revealed that it not only inhibited the growth of Candida albicans but also demonstrated synergistic effects when combined with other antifungal agents. This combination therapy approach could enhance treatment efficacy for fungal infections .

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